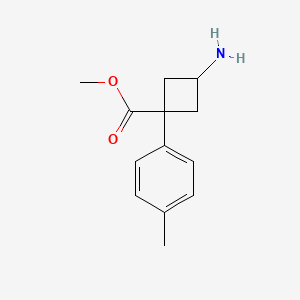

Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate

Description

Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a 4-methylphenyl substituent, an amino group at the 3-position, and a methyl ester at the 1-position. The cyclobutane ring introduces strain, influencing its conformational flexibility and reactivity compared to larger cycloalkanes .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)13(12(15)16-2)7-11(14)8-13/h3-6,11H,7-8,14H2,1-2H3 |

InChI Key |

VUCHJWHCFYFBHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC(C2)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclobutane ring . The resulting intermediate is then subjected to aminolysis to introduce the amino group, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclobutane ring can also interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting variations in substituents, functional groups, and molecular properties:

Key Findings from Comparative Analysis

Electronic and Steric Effects

- 4-Methylphenyl vs. 4-Fluorophenyl (Target vs. This difference may influence π-π stacking interactions in drug design or catalytic applications.

- Amino vs. Methylamino Groups (Target vs. ): The primary amino group in the target compound offers greater hydrogen-bonding capacity than the methylamino analog, which could enhance solubility or binding affinity in biological systems.

Functional Group Impact

- Ester vs. Carboxylic Acid (Target vs. ) : The methyl ester in the target compound is less acidic (pKa ~8–10) than the carboxylic acid (pKa ~4–5), altering its ionization state under physiological conditions. This difference is critical for bioavailability and metabolic stability in drug candidates.

Conformational Flexibility

- Cyclobutane rings exhibit puckering dynamics, quantified by parameters such as amplitude (q) and phase angle (φ) . Substituents like the 4-methylphenyl group may bias the ring’s puckering mode, affecting interactions with biological targets or crystallographic packing .

Biological Activity

Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with an amino group and a para-methylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 221.25 g/mol. The presence of the amino group allows for hydrogen bonding, while the aromatic phenyl group can participate in π-π interactions, enhancing its interaction with biological macromolecules.

This compound is believed to exert its biological effects through several mechanisms:

- Hydrogen Bonding: The amino group forms hydrogen bonds with various biological targets, facilitating interactions with proteins and enzymes.

- Aromatic Interactions: The para-methylphenyl group engages in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity.

These interactions suggest that the compound could influence enzyme kinetics and receptor binding, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties: Preliminary studies suggest it may have anticancer effects by inducing apoptosis in cancer cells. For instance, experiments have shown that treatment with this compound can lead to increased activation of caspase-3, a key marker of apoptosis in cancer cells like MDA-MB-231 and Hs 578T .

- Anti-inflammatory Effects: The compound has been investigated for its potential anti-inflammatory properties. It may inhibit pathways involved in inflammation, although specific mechanisms require further elucidation.

Case Studies and Experimental Data

Several studies have reported on the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Induced apoptosis in breast cancer cell lines (MDA-MB-231) | Fluorescence-based assays measuring caspase activation |

| Study B | Demonstrated anti-inflammatory potential in murine models | In vivo assessment of cytokine levels post-treatment |

| Study C | Showed inhibition of specific enzyme targets related to metabolic pathways | Enzyme activity assays with varying concentrations of the compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.